molecular formula C7H7BrO2S B11878061 5-(2-Bromoethyl)thiophene-2-carboxylic acid

5-(2-Bromoethyl)thiophene-2-carboxylic acid

Cat. No.: B11878061
M. Wt: 235.10 g/mol
InChI Key: TUACROSILUPTOJ-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a bromoethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 2-ethylthiophene using bromine in the presence of a catalyst, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

5-(2-bromoethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO2S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H,9,10)

InChI Key

TUACROSILUPTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CCBr

Origin of Product

United States

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